molecular formula C10H9NO3 B104492 Methyl 2-oxoindoline-6-carboxylate CAS No. 14192-26-8

Methyl 2-oxoindoline-6-carboxylate

Cat. No. B104492
CAS RN: 14192-26-8
M. Wt: 191.18 g/mol
InChI Key: YFTGUNWFFVDLNM-UHFFFAOYSA-N
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Description

Methyl 2-oxoindoline-6-carboxylate is a chemical compound that is part of the indoline family, which are heterocyclic organic compounds. These compounds are characterized by a benzene ring fused to a pyrrolidine ring. The specific structure of methyl 2-oxoindoline-6-carboxylate includes a methyl ester group at the carboxylate position and an oxo group at the second position of the indoline structure.

Synthesis Analysis

The synthesis of related indoline compounds has been reported in various studies. For instance, methyl 5- and 6-nitroindole-2-carboxylates were synthesized from indoline-2-carboxylic acid, which was nitrated and then dehydrogenated to yield the methyl ester . Another study reported the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of methyl 2-oxoindoline-6-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 2-oxoindoline-6-carboxylate has been elucidated using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established, which shares the quinoline core with indoline derivatives . These analyses are crucial for confirming the molecular structure and for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Indoline derivatives participate in various chemical reactions. For instance, the synthesis and reactions of 2-bis(methylthio)methylene-1-methyl-3-oxoindole were described, showcasing its use as a bielectrophilic component in the synthesis of carbazoles and indoles . This demonstrates the versatility of indoline derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives are influenced by their molecular structure. While specific data on methyl 2-oxoindoline-6-carboxylate is not provided, studies on similar compounds can offer insights. For example, the study of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides discussed the interpretation of their NMR spectra and mass spectrometric behavior . These properties are essential for the identification and characterization of the compound and its derivatives.

Scientific Research Applications

1. Preparation of BIBF 1120

  • Application Summary: Methyl 2-oxoindoline-6-carboxylate is used as an intermediate in the preparation of BIBF 1120 , an indolinone that acts as a triple angiokinase inhibitor .
  • Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of BIBF 1120 , a potent pharmaceutical compound.

2. Abbreviated New Drug Application (ANDA) Filing

  • Application Summary: Methyl 2-oxoindoline-6-carboxylate is used in the process of ANDA filing to the FDA and in toxicity studies of respective drug formulations .
  • Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful submission of necessary data to regulatory authorities for drug approval .

3. Preparation of Nintedanib

  • Application Summary: Methyl 2-oxoindoline-6-carboxylate is used as an intermediate in the preparation of Nintedanib , a potent angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .
  • Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of Nintedanib , a potent pharmaceutical compound.

4. Antitumor Agents

  • Application Summary: Methyl 2-oxoindoline-6-carboxylate is used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .
  • Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of novel antitumor agents .

5. Synthesis of Indole Derivatives

  • Application Summary: Methyl 2-oxoindoline-6-carboxylate can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of novel indole derivatives .

6. Preparation of Methyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • Application Summary: Methyl 2-oxoindoline-6-carboxylate is used as a key intermediate for the synthesis of methyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate , a compound used in the treatment of idiopathic pulmonary fibrosis (IPF) .
  • Results or Outcomes: The outcome of using Methyl 2-oxoindoline-6-carboxylate in this context is the successful synthesis of methyl-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate , a potent pharmaceutical compound.

Safety And Hazards

Methyl 2-oxoindoline-6-carboxylate is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment when handling this chemical .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGUNWFFVDLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395695
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxoindoline-6-carboxylate

CAS RN

14192-26-8
Record name 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxindole-6-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
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Record name methyl 2-oxoindoline-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-OXINDOLE-6-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
ST Rajan, S Eswaraiah, M Kishore, M Ramakrishna… - 2022 - tdcommons.org
… The present invention provides a process for the preparation of methyl 2-oxoindoline6-carboxylate of formula-1, which is represented by the following structural formula: … Methyl 2-oxoindoline-6-carboxylate …
Number of citations: 2 www.tdcommons.org
V Arava, S Gogireddy - Synthetic Communications, 2017 - Taylor & Francis
… To the suspension of methyl 2-oxoindoline-6-carboxylate 18 [ Citation 16 , Citation 17 ] (50 g, … filtrate was evaporated in vacuum to get the unreacted methyl 2-oxoindoline-6-carboxylate. …
Number of citations: 4 www.tandfonline.com
DC Pryde, S Middya, M Banerjee, R Shrivastava… - European Journal of …, 2021 - Elsevier
… To a stirred solution of commercially available methyl 2-oxoindoline-6-carboxylate (5.0 g, 26.16 mmol) in DMF (150 mL) was added MeI (7.42 g, 52.34 mmol) and the mixture was …
Number of citations: 27 www.sciencedirect.com
M Qin, S Yan, L Wang, H Zhang, Y Tian, Y Zhao… - Bioorganic & Medicinal …, 2017 - Elsevier
… The key intermediate 4 was synthesized via a three-step reaction from commercially available methyl 2-oxoindoline-6-carboxylate (1). Briefly, intermediate 1 underwent a nucleophilic …
Number of citations: 7 www.sciencedirect.com
N Luo, ZW Sun, XX Xu, XQ Hu, FC Jia - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… An elevated temperature was required to accomplish the conversion of methyl 2-oxoindoline-6-carboxylate (2h) with 2-bromophenylglyoxal (1a). However, indolin-2-ones with an …
Number of citations: 2 pubs.rsc.org
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
P Slobbe, AJ Poot, R Haumann, RC Schuit… - Nuclear medicine and …, 2016 - Elsevier
Introduction Tyrosine kinase inhibitors (TKIs) are very attractive targeted drugs, although a large portion of patients remains unresponsive. PET imaging with EGFR targeting TKIs ([ 11 C]…
Number of citations: 13 www.sciencedirect.com
SK Raju, A Settu, A Thiyagarajan, D Rama - 2023 - researchgate.net
… A mixture of methyl 2-oxoindoline-6-carboxylate in toluene and chloroacetic anhydride was condensed to give methyl 1-(2chloroacetyl)-2-oxoindoline-6-carboxylate. Further on treating …
Number of citations: 2 www.researchgate.net
AA Bhat, I Singh, N Tandon, R Tandon - European Journal of Medicinal …, 2023 - Elsevier
… The synthesis of the target derivatives was achieved in a three-step reaction using commercially available methyl 2-oxoindoline-6-carboxylate (157) generating the essential …
Number of citations: 9 www.sciencedirect.com
L Chen, J He - The Journal of Organic Chemistry, 2020 - ACS Publications
… Notably, nintedanib is a listed inhibitor of the receptor tyrosine kinases (26) and methyl 2-oxoindoline-6-carboxylate 1i, core structure of nintedanib, was successfully amalgamated with …
Number of citations: 34 pubs.acs.org

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